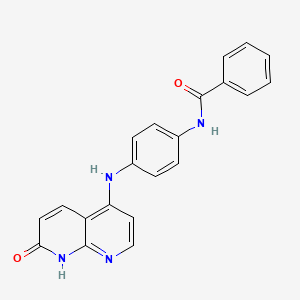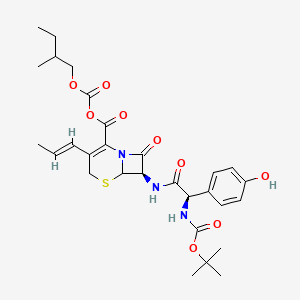
O-Isobutyl-N-Boc-cefprozil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Isobutyl-N-Boc-cefprozil is a chemical compound used as an intermediate in the synthesis of Cefprozil Dimer TFA Salt, which is an impurity of Cefprozil. Cefprozil is a semisynthetic oral cephalosporin antibiotic with a broad spectrum of antimicrobial activity . The compound’s molecular formula is C29H37N3O9S, and it has a molecular weight of 603.69.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-Isobutyl-N-Boc-cefprozil is synthesized through a series of chemical reactions involving the incorporation of the isobutyl and Boc (tert-butoxycarbonyl) protecting groups into the cefprozil structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including protection, deprotection, and coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, allowing for the production of bulk quantities of the compound for use in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
O-Isobutyl-N-Boc-cefprozil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives and intermediates that are used in the synthesis of Cefprozil and its related compounds.
Applications De Recherche Scientifique
O-Isobutyl-N-Boc-cefprozil is primarily used in scientific research as an intermediate in the synthesis of Cefprozil and its derivatives. Its applications include:
Chemistry: Used in the synthesis of complex cephalosporin antibiotics.
Biology: Studied for its role in the development of antibacterial agents.
Medicine: Used in the production of antibiotics for treating bacterial infections.
Industry: Employed in pharmaceutical manufacturing processes.
Mécanisme D'action
The mechanism of action of O-Isobutyl-N-Boc-cefprozil is related to its role as an intermediate in the synthesis of Cefprozil. Cefprozil, like other beta-lactam antibiotics, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to O-Isobutyl-N-Boc-cefprozil include other cephalosporin intermediates and derivatives, such as:
Uniqueness
This compound is unique due to its specific structure and role as an intermediate in the synthesis of Cefprozil. Its incorporation of the isobutyl and Boc protecting groups distinguishes it from other cephalosporin intermediates and contributes to its specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C29H37N3O9S |
|---|---|
Poids moléculaire |
603.7 g/mol |
Nom IUPAC |
2-methylbutoxycarbonyl (7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H37N3O9S/c1-7-9-18-15-42-25-21(24(35)32(25)22(18)26(36)40-28(38)39-14-16(3)8-2)30-23(34)20(17-10-12-19(33)13-11-17)31-27(37)41-29(4,5)6/h7,9-13,16,20-21,25,33H,8,14-15H2,1-6H3,(H,30,34)(H,31,37)/b9-7+/t16?,20-,21-,25?/m1/s1 |
Clé InChI |
FLOMVFSWBSBLGJ-BIFXVDTFSA-N |
SMILES isomérique |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)/C=C/C |
SMILES canonique |
CCC(C)COC(=O)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(C3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


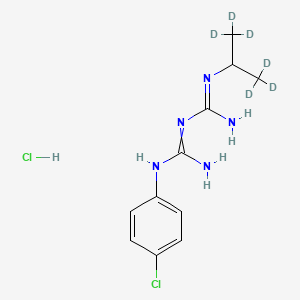
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)

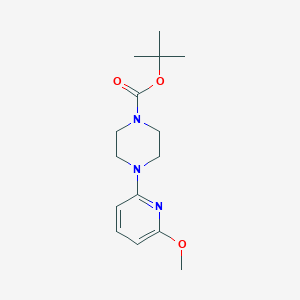

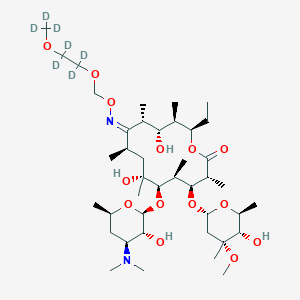
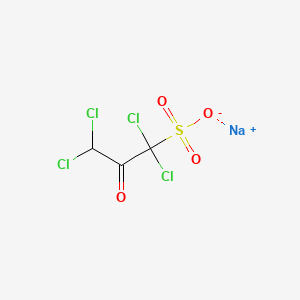

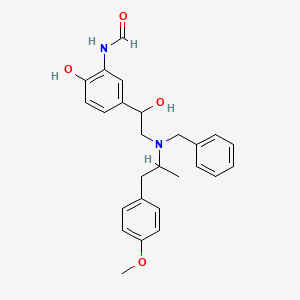
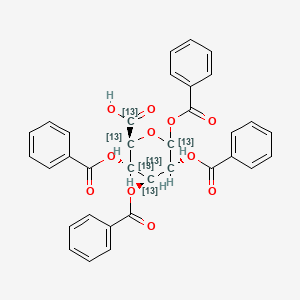
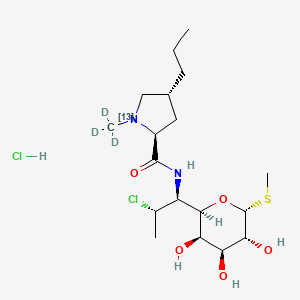
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
